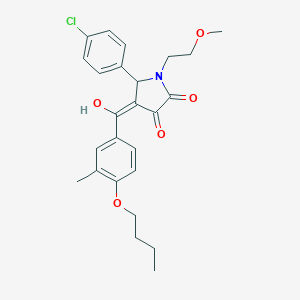
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. BMH-21 belongs to the class of compounds known as pyrroloiminoquinones, which have been shown to possess potent cytotoxic activity against a range of cancer cell lines.
作用機序
The precise mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively target cancer cells by exploiting the increased levels of ROS and DNA damage that are characteristic of cancer cells.
Biochemical and Physiological Effects
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as topoisomerase II and Hsp90.
実験室実験の利点と制限
One of the main advantages of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one as a research tool is its potent cytotoxic activity against cancer cells. This makes it a valuable compound for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapy. However, one limitation of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively complex synthesis, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and related pyrroloiminoquinones. Another area of interest is the identification of the precise molecular targets of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and the mechanisms by which it induces cell death. This could lead to the development of more targeted and effective anticancer therapies. Finally, further studies are needed to evaluate the safety and efficacy of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials.
合成法
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process that involves the condensation of 3-methyl-4-aminobenzoic acid with 4-chlorobenzaldehyde, followed by cyclization with 2-methoxyethylamine and butyl isocyanate. The resulting compound is then subjected to a series of chemical transformations to yield the final product.
科学的研究の応用
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated that 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit tumor growth and metastasis in animal models of cancer.
特性
製品名 |
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C25H28ClNO5 |
分子量 |
457.9 g/mol |
IUPAC名 |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28ClNO5/c1-4-5-13-32-20-11-8-18(15-16(20)2)23(28)21-22(17-6-9-19(26)10-7-17)27(12-14-31-3)25(30)24(21)29/h6-11,15,22,28H,4-5,12-14H2,1-3H3/b23-21+ |
InChIキー |
XOHMCWZCROQOKQ-XTQSDGFTSA-N |
異性体SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O)C |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266740.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266745.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266746.png)
![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266757.png)
![(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)




![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)
